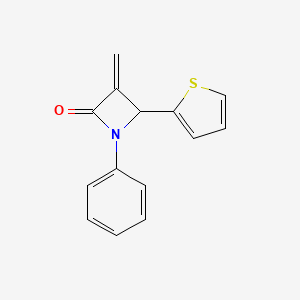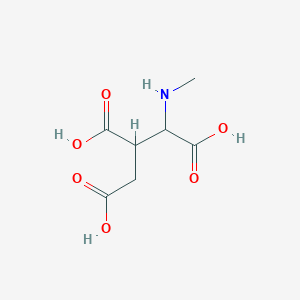![molecular formula C14H17N B14266952 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine CAS No. 159804-83-8](/img/structure/B14266952.png)
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is an organic compound that features a pyridine ring substituted with a cyclopentadienyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The cyclopentadienyl group is introduced through a reaction between cyclopentadiene and an appropriate dienophile under controlled conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene from coal tar or by steam cracking of naphtha . The cyclopentadiene is then reacted with a suitable pyridine derivative under optimized conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cyclopentadienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine involves its interaction with molecular targets through its cyclopentadienyl and pyridine moieties. The compound can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . The pathways involved include coordination chemistry and organometallic interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to the cyclopentadienyl group, commonly used in the synthesis of metallocenes.
Tetraphenylcyclopentadienone: Used as a building block for organic and organometallic compounds.
Cyclopentadienyl radical: An important intermediate in organic synthesis.
Uniqueness
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is unique due to its combination of a cyclopentadienyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
159804-83-8 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(2-cyclopenta-1,3-dien-1-yl-2-methylpropyl)pyridine |
InChI |
InChI=1S/C14H17N/c1-14(2,12-7-3-4-8-12)11-13-9-5-6-10-15-13/h3-7,9-10H,8,11H2,1-2H3 |
InChI Key |
VLTHXVAIULCJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)C2=CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

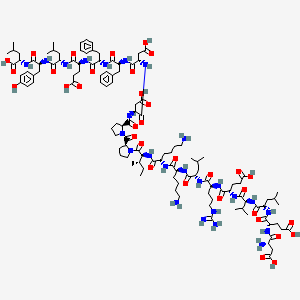
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

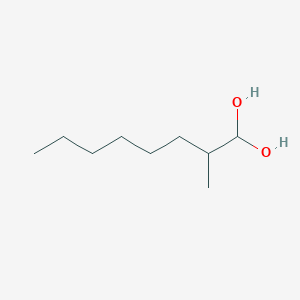

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

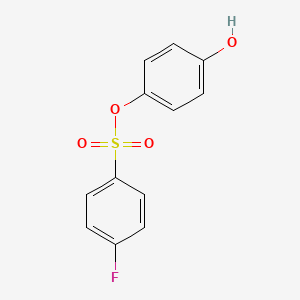
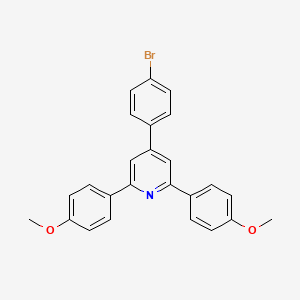
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
